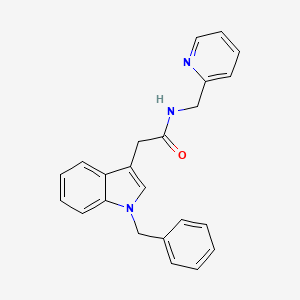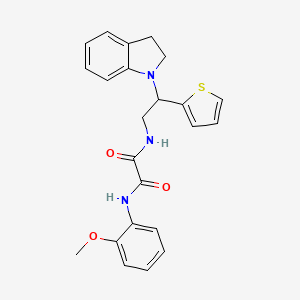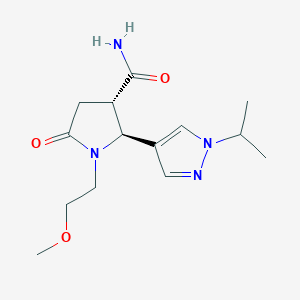
2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of an indole core, a benzyl group, and a pyridin-2-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The benzylated indole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
Pyridin-2-ylmethyl Substitution: Finally, the chloroacetamide is reacted with pyridin-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-1H-indole-3-carbaldehyde: Shares the indole core and benzyl group but differs in the functional groups attached.
N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with a pyridin-2-ylmethyl group but different functional groups.
2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the pyridin-2-ylmethyl group but has a similar indole core and benzyl group.
Uniqueness
2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its indole core, benzyl group, and pyridin-2-ylmethyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and applications.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(25-15-20-10-6-7-13-24-20)14-19-17-26(16-18-8-2-1-3-9-18)22-12-5-4-11-21(19)22/h1-13,17H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTQTVFNKOXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)


![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)


![3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2846536.png)

![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)

